An In-depth Technical Guide to the Chemical Structure of 3-Nitropyrrole and its Analogues
An In-depth Technical Guide to the Chemical Structure of 3-Nitropyrrole and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 3-nitropyrrole and its analogues. The information is intended to support research and development efforts in medicinal chemistry, materials science, and organic synthesis.
The Core Structure: 3-Nitropyrrole
3-Nitropyrrole is a heterocyclic organic compound featuring a five-membered pyrrole ring substituted with a nitro group at the third position.[1] Its chemical formula is C4H4N2O2.[2][3][4][5] This foundational molecule serves as a versatile building block in the synthesis of a wide array of more complex, biologically active compounds.[6][7] The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity and electronic properties of the pyrrole ring, making it a key intermediate in the development of novel pharmaceuticals and functional materials.[7]
Caption: Chemical structure of 3-Nitro-1H-pyrrole.
Physicochemical Properties
The physicochemical properties of 3-nitropyrrole are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C4H4N2O2 | [2][3][4][5] |
| Molecular Weight | 112.09 g/mol | [3][7] |
| Appearance | White to gray to brown crystalline powder | [6][7] |
| Melting Point | 98 - 101 °C | [7] |
| Boiling Point | 267.9 °C at 760 mmHg | [5][8][9] |
| Solubility | Sparingly soluble in water (8 g/L at 25 °C); soluble in methanol, ethanol, benzene, and dichloromethane. | [2][4][6][8][9] |
| pKa | 13.96 ± 0.50 (Predicted) | [6][8][9] |
| Density | 1.408 g/cm³ | [5][8] |
| Flash Point | 115.8 °C | [5][8][9] |
| Topological Polar Surface Area | 61.6 Ų | [3][6] |
Synthesis of 3-Nitropyrrole
The nitration of the pyrrole ring is the primary method for synthesizing 3-nitropyrrole.[2][4] A common and efficient method involves the use of sodium peroxodisulfate as an oxidant with sodium nitrite as the nitrating agent. This approach is favored for its mild reaction conditions, high yield, and the use of safer, more affordable reagents, aligning with the principles of green chemistry.[10]
Experimental Protocol: Synthesis via Sodium Peroxodisulfate
This protocol is adapted from a patented method for the preparation of 3-nitropyrrole.[10]
Materials:
-
Pyrrole
-
Sodium nitrite (NaNO2)
-
Sodium peroxodisulfate (Na2S2O8)
-
Tetrahydrofuran (THF)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a reaction flask, add pyrrole (e.g., 0.7 g, 10 mmol), sodium nitrite (e.g., 2.1 g, 30 mmol), and sodium peroxodisulfate (e.g., 2.379 g, 10 mmol) in a suitable solvent such as tetrahydrofuran (50 ml).[11]
-
Heat the reaction mixture to 60 °C.[11]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, the crude product is obtained.
-
Purify the crude product by column chromatography using a solvent system of petroleum ether:ethyl acetate (4:1) to yield the final product.[10]
Caption: General workflow for the synthesis of 3-nitropyrrole.
Analogues of 3-Nitropyrrole
The 3-nitropyrrole scaffold is a cornerstone for a diverse range of analogues with significant biological activities. These analogues are typically synthesized by modifying the pyrrole ring at various positions or by altering the substituents. The pyrrole nucleus is a common feature in many natural products and pharmaceuticals.[12][13]
Some notable analogues and related compounds include:
-
Pyrrolomycins: A class of polyhalogenated antibiotics with a stable nitropyrrole core that exhibit potent activity against Gram-positive bacteria.[12][14]
-
4-Nitropyrrole-2-carboxylic acid and its esters: These are important intermediates in organic synthesis.[6][15]
-
1-(β-D-2-Deoxyribofuranosyl)-3-nitropyrrole: A nucleoside analogue used in DNA studies.[6]
Caption: Logical relationship for developing 3-nitropyrrole analogues.
Biological Activities and Applications
Pyrrole derivatives are known for their broad pharmacological potential.[16] The introduction of a nitro group can further enhance or modulate these activities.
-
Antimicrobial and Antifungal Activity: 3-Nitropyrrole and its analogues have been investigated for their potential as antimicrobial and antifungal agents.[6][7] Natural antibiotics like pyrrolnitrin, which contains a pyrrole ring, are known for their potent activity against various pathogens.[13]
-
Anticancer Properties: Pyrrole-containing compounds have shown promise as anticancer therapies by interacting with cellular targets like kinases and DNA.[6][13][17] Sunitinib, an anticancer drug, features a pyrrole scaffold.[17]
-
Anti-inflammatory Activity: Certain pyrrole derivatives exhibit potent anti-inflammatory properties.[7][13]
-
Applications in Drug Discovery: 3-Nitropyrrole serves as a valuable intermediate in the synthesis of bioactive molecules for drug discovery.[7] It is also used to create universal bases in primers for DNA sequencing and PCR.[1]
-
Materials Science: The unique electronic properties of 3-nitropyrrole make it suitable for developing advanced materials, including conductive polymers and dyes for applications in organic electronics and sensor technologies.[7]
Caption: Role of 3-nitropyrrole in a typical drug development workflow.
Spectroscopic Data
The structural elucidation of 3-nitropyrrole is supported by various spectroscopic techniques.
| Spectroscopic Data Type | Availability |
| 13C NMR | Available (in DMSO-d6)[6][9] |
| 1H NMR | Available (400 MHz in DMSO-d6)[6][9] |
| Infrared (IR) Spectroscopy | Available (KBr disc, nujol mull, vapor phase)[3][6][9] |
| Mass Spectrometry | Available[6][9] |
| Raman Spectroscopy | Available[6][9] |
Safety and Handling
3-Nitropyrrole requires careful handling due to its potential hazards. It is irritating to the skin and eyes.[2] It is advisable to avoid breathing the dust and to prevent contact with skin and eyes.[4] The compound may be explosive under high temperature and pressure or in the presence of an open flame.[2] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated area with appropriate personal protective equipment.[2]
References
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- 10. CN111875531B - Method for preparing 3-nitropyrrole based on sodium peroxodisulfate - Google Patents [patents.google.com]
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